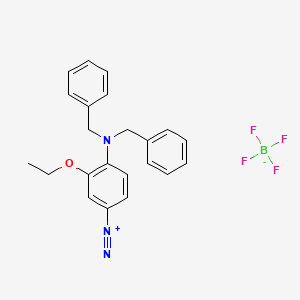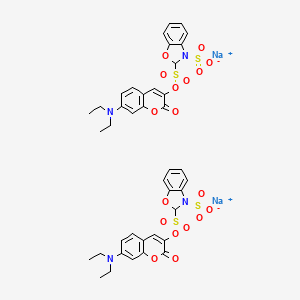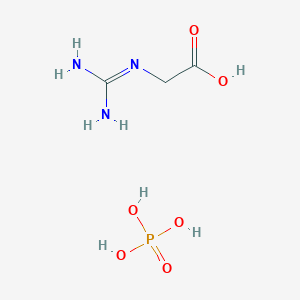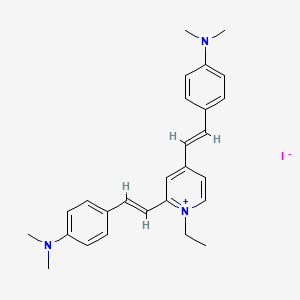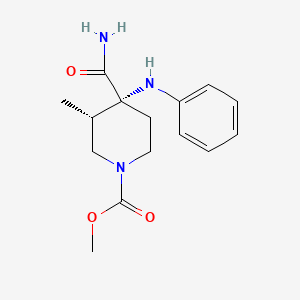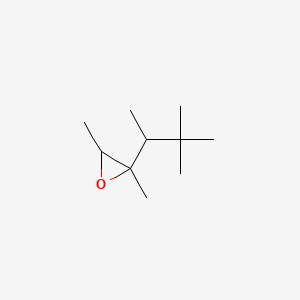
2'-Anilino-6'-(dibutylamino)-3'-methoxyspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 286-374-8, also known as Glyceryl Monostearate, is a chemical compound widely used in various industries. It is a monoglyceride commonly used as an emulsifier in food production, pharmaceuticals, and cosmetics. Glyceryl Monostearate is known for its ability to stabilize emulsions, making it a valuable ingredient in many formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl Monostearate is typically synthesized through the esterification of glycerol with stearic acid. The reaction involves heating glycerol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually between 180-220°C, to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, Glyceryl Monostearate is produced using a continuous esterification process. This method involves the continuous feeding of glycerol and stearic acid into a reactor, where they react to form Glyceryl Monostearate. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Glyceryl Monostearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, Glyceryl Monostearate can hydrolyze to form glycerol and stearic acid.
Oxidation: Glyceryl Monostearate can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Esterification: Glyceryl Monostearate can react with other fatty acids to form different monoglycerides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, with elevated temperatures.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Various oxidation products, depending on the specific conditions.
Esterification: Different monoglycerides, depending on the fatty acids used.
Scientific Research Applications
Glyceryl Monostearate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Industry: Used in the production of cosmetics, food products, and personal care items due to its emulsifying properties.
Mechanism of Action
Glyceryl Monostearate exerts its effects primarily through its ability to stabilize emulsions. It reduces the surface tension between oil and water phases, allowing them to mix more easily. This property is crucial in the formulation of creams, lotions, and other emulsified products. Additionally, Glyceryl Monostearate can interact with cell membranes, enhancing the absorption of active ingredients in pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Glyceryl Distearate: Another monoglyceride with similar emulsifying properties but different fatty acid composition.
Glyceryl Tristearate: A triglyceride with three stearic acid molecules, used as a thickening agent.
Sorbitan Monostearate: An emulsifier derived from sorbitol and stearic acid, used in similar applications.
Uniqueness
Glyceryl Monostearate is unique due to its specific fatty acid composition and its ability to form stable emulsions at lower concentrations compared to other emulsifiers. Its versatility in various applications, from food production to pharmaceuticals, makes it a valuable compound in many industries.
Properties
CAS No. |
85223-20-7 |
|---|---|
Molecular Formula |
C35H36N2O4 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
2'-anilino-6'-(dibutylamino)-3'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C35H36N2O4/c1-4-6-19-37(20-7-5-2)25-17-18-28-31(21-25)40-32-23-33(39-3)30(36-24-13-9-8-10-14-24)22-29(32)35(28)27-16-12-11-15-26(27)34(38)41-35/h8-18,21-23,36H,4-7,19-20H2,1-3H3 |
InChI Key |
KYEZYEYYNOJEDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)OC)NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



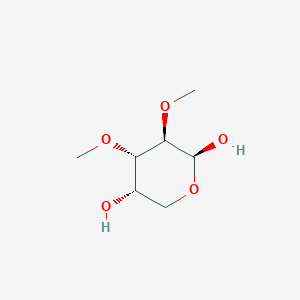
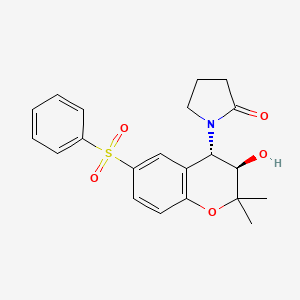
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
